molecular formula C6H7BrN4O B14889642 3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14889642
M. Wt: 231.05 g/mol
InChI Key: REVKVNVJUBVBDK-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-nitropyrazine with hydrazine hydrate, followed by reduction and cyclization steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitropyrazine: A precursor in the synthesis of the compound.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and structural similarity.

Uniqueness

3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both amino and bromo groups, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

3-amino-2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C6H7BrN4O/c7-5-3(8)4-6(12)9-1-2-11(4)10-5/h1-2,8H2,(H,9,12)

InChI Key

REVKVNVJUBVBDK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=N2)Br)N)C(=O)N1

Origin of Product

United States

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